N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C23H25FN4O3S and its molecular weight is 456.54. The purity is usually 95%.
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Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H25FN4O3S
- Molecular Weight : 456.5 g/mol
- CAS Number : 877632-33-2
The structure features a piperazine ring, a furan ring, and a thiophene moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the brain. It predominantly targets:
- Serotonin Receptors : Modulating mood and anxiety.
- Dopamine Receptors : Influencing cognitive functions and motor control.
The presence of the fluorine atom in the structure enhances its binding affinity to these receptors, potentially improving its therapeutic efficacy compared to similar compounds .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects:
- Case Study 2 : In vitro studies revealed that similar furan derivatives exhibited broad-spectrum antibacterial activity against various strains, outperforming conventional antibiotics like streptomycin .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:
Compound Variation | Biological Activity | IC50 Value (μM) | Notes |
---|---|---|---|
Parent Compound | Anticancer | 25.72 ± 3.95 | Effective against MCF cell lines |
Furan Derivative | Antibacterial | Varies | Broad-spectrum activity |
Thiophene Variant | Neurotransmitter Modulation | Not specified | Enhanced receptor binding |
Research Findings
Recent studies have focused on synthesizing and evaluating various derivatives of this compound. The findings highlight:
- Increased Potency : Modifications to the piperazine and furan rings have led to increased potency against specific cancer cell lines.
- Enhanced Selectivity : Certain derivatives showed improved selectivity towards serotonin receptors, suggesting potential applications in treating mood disorders.
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-1-13-31-21)16-26-23(30)22(29)25-15-19-3-2-14-32-19/h1-8,13-14,20H,9-12,15-16H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVJOFGGBJOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.